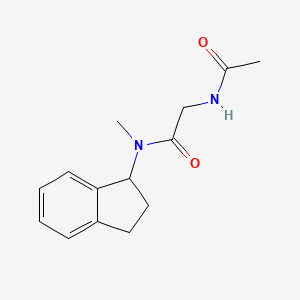
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as IPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. IPMP is a synthetic compound that has been synthesized using various methods, and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the binding of the compound to specific targets, such as metal ions or GPCRs. Once bound, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may induce a conformational change in the target protein, leading to downstream signaling events that ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific target and experimental conditions. For example, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis. 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to modulate the activity of GPCRs, leading to changes in intracellular signaling pathways. In addition, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to bind to metal ions, leading to changes in fluorescence properties that can be used for detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for laboratory experiments, including its synthetic accessibility, its potential as a fluorescent probe, and its potential as a therapeutic agent. However, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for specific diseases, and the exploration of its potential as a modulator of GPCRs. In addition, further studies are needed to elucidate the mechanism of action of 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and to better understand its biochemical and physiological effects.
Métodos De Síntesis
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using various methods, including the reaction of 2-pyridin-4-ylpyrrolidine with indole-2-carbaldehyde in the presence of a catalyst, such as palladium on carbon. Other methods include the reaction of 2-bromo-4-pyridinecarboxaldehyde with indole in the presence of a base, such as potassium carbonate, and the reaction of 2-pyridin-4-ylpyrrolidine with indole-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Propiedades
IUPAC Name |
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(16-12-14-4-1-2-5-15(14)20-16)21-11-3-6-17(21)13-7-9-19-10-8-13/h1-2,4-5,7-10,12,17,20H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFPDAUAOIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

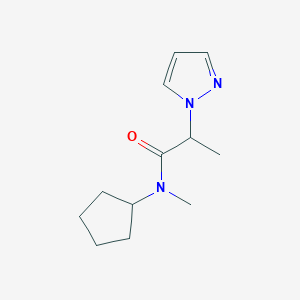
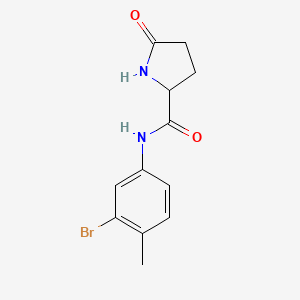


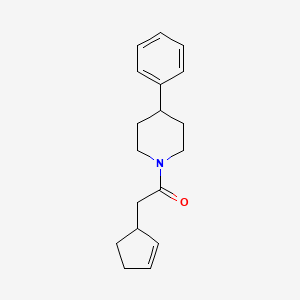
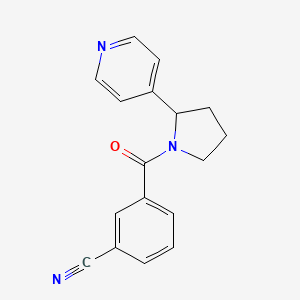
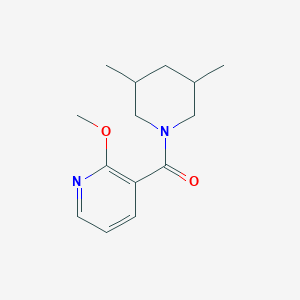

![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
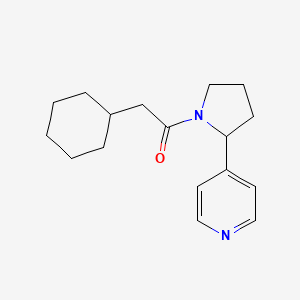
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)
